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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunogenic properties of 93-
0170 nanoparticles, with a focus on their potential as a vaccine delivery platform. The
information presented is synthesized from key studies exploring their impact on humoral and
cellular immunity.

Introduction to 93-0170 Nanoparticles

93-0170 nanoparticles are a type of lipidoid nanoparticle (LNP) that have shown promise in
preclinical studies as a delivery vehicle for vaccine antigens.[1] These nanoparticles are
formulated with specific lipids that contribute to their adjuvant properties, enhancing the
immune response to co-administered antigens.[1] The inherent characteristics of nanoparticles,
such as their size, shape, and surface properties, play a crucial role in their interaction with the
immune system.[2][3][4] The 93-0170 formulation, which includes the amine head lipidoid 93,
has been identified as a potent inducer of antibody responses.[1] Understanding the
immunogenicity of such nanoparticles is critical for the development of safe and effective
nanomedicines and vaccines.[5][6]

Quantitative Data Summary

The immunogenicity of 93-0170 nanoparticles has been evaluated in preclinical models, with
key quantitative data summarized below. These tables highlight the antibody responses and T-
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cell activation elicited by 93-0170-F nanoparticles when used to deliver the model antigen

ovalbumin (OVA).

Table 1: Humoral Immune Response to OVA Formulated with 93-0170-F Nanoparticles

Mean Total IgG

Formulation . Mean IgG1 Titer Mean IgG2c Titer
Titer

OVA alone Low Low Undetectable

OVA + Alum Moderate Moderate Undetectable

OVA + 93-0170-F High High Undetectable

OVA + 93-0170-F + _ _ _
High High High

cGAMP

Data synthesized from studies demonstrating the antibody response to different OVA

formulations.[1] cGAMP is a STING agonist used as an additional adjuvant.

Table 2: Cellular Immune Response to OVA Formulated with 93-0170-F Nanopatrticles

Formulation

Percentage of OVA- . o
. . In vivo T-cell Killing
specific CD8+ T cells in

Spleen Activity
OVA alone Baseline Low
OVA + Alum Baseline Low
OVA + 93-0170-F Intermediate Intermediate

OVA + 93-017S-F

Significantly Increased (~1.4%) High

OVA + 93-017S-F + cGAMP

Significantly Increased (~1.8%) Very High

Data synthesized from studies evaluating T-cell responses.[1] Note that detailed cellular

response data was more extensively reported for the related 93-O17S-F formulation, which

showed superior T-cell activation.
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Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the
immunogenicity of 93-0170 nanopatrticles.

3.1. Nanoparticle Formulation and Antigen Encapsulation

o Materials: 93-0170 lipidoid, helper lipids (e.g., cholesterol, DOPE), model antigen (e.g.,
Ovalbumin), optional adjuvant (e.g., CGAMP).

e Procedure:
o The lipid components are dissolved in an organic solvent.
o The aqueous phase containing the antigen and any additional adjuvant is prepared.

o The organic and aqueous phases are mixed under controlled conditions (e.g., microfluidic
mixing) to allow for self-assembly of the lipid nanoparticles, encapsulating the antigen.

o The resulting nanoparticle suspension is purified and concentrated using techniques such
as dialysis or tangential flow filtration.

o The size and zeta potential of the formulated nanoparticles are characterized using
dynamic light scattering.

3.2. In Vivo Immunization Studies
o Animal Model: C57BL/6 mice are typically used.
e Immunization Schedule:

o A prime-boost strategy is often employed. Mice are immunized on day O (prime) and day
14 (boost).

o The nanoparticle formulations are administered via a relevant route, such as intramuscular
or subcutaneous injection.

o Sample Collection:
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o

o

Blood samples are collected at specified time points (e.g., day 21) to analyze serum
antibody levels.

Spleens may be harvested at the end of the study to assess cellular immune responses.

3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

e Procedure:

o

3.4.

ELISA plates are coated with the target antigen (e.g., OVA).
Plates are blocked to prevent non-specific binding.
Serial dilutions of serum samples from immunized mice are added to the plates.

Antigen-specific antibodies are detected using horseradish peroxidase (HRP)-conjugated
secondary antibodies specific for different IgG isotypes (e.qg., total I9G, IgG1, IgG2c).

A substrate solution is added, and the colorimetric reaction is measured using a plate

reader.

Antibody titers are determined as the reciprocal of the highest dilution that gives a signal

significantly above the background.[1]

In Vivo Cytotoxicity Assay for T-cell Killing Activity

e Procedure:

Splenocytes from naive mice are divided into two populations.

One population is pulsed with the specific peptide antigen (e.g., SIINFEKL peptide from
OVA) and labeled with a high concentration of a fluorescent dye (e.g., CFSE).

The other population is not pulsed with the peptide and is labeled with a low concentration
of the same fluorescent dye.

The two populations are mixed in a 1:1 ratio and adoptively transferred into the immunized

mice.
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o After a set period (e.g., 24 hours), splenocytes from the recipient mice are harvested and
analyzed by flow cytometry.

o The percentage of specific killing is calculated based on the reduction in the peptide-
pulsed, high-dye-labeled population relative to the control population.[1]

Signaling Pathways and Experimental Workflows

4.1. Proposed Immunostimulatory Pathway of 93-O170 Nanoparticles

The immunogenicity of 93-0170 nanopatrticles is linked to their ability to be taken up by
antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of adaptive
immune responses. The co-delivery of an antigen and, optionally, a pattern recognition receptor
(PRR) agonist like cGAMP, can significantly enhance these responses.
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Caption: Proposed signaling pathway for 93-O0170 nanoparticle-mediated immune activation.
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4.2. Experimental Workflow for Assessing Immunogenicity

The overall process for evaluating the immunogenicity of 93-0170 nanoparticles follows a
structured workflow from formulation to in vivo testing and subsequent immunological analysis.
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Caption: General experimental workflow for immunogenicity assessment.
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Discussion

The data indicates that 93-0170-F nanopatrticles are effective at inducing a strong humoral
immune response, characterized by high titers of total IgG and IgG1 antibodies against the
model antigen OVA.[1] This suggests a predominant T helper 2 (TH2) cell-biased response.[1]
The production of IgG2c, which is indicative of a T helper 1 (TH1) response, was not
significantly stimulated by 93-0170-F alone but was achieved with the co-formulation of the
STING agonist cGAMP.[1] A TH1 response is often desirable for cancer vaccines as it is
associated with the activation of cytotoxic T lymphocytes.[1]

While the related 93-O17S-F nanoparticle formulation demonstrated a more robust induction of
IgG2c and CD8+ T-cell responses, 93-0170-F still represents a significant improvement over
the use of the antigen alone or formulated with the conventional adjuvant alum.[1] The choice
of nanoparticle formulation can therefore be tailored to the specific type of immune response
desired for a particular vaccine application. Further research into the precise mechanisms by
which 93-0170 nanoparticles interact with immune cells will be beneficial for the rational
design of next-generation vaccine delivery systems. The toxicological profile of any
nanoparticle formulation is also a critical consideration for its clinical translation.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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